Product packaging for 1,4-Bis(morpholinoacetyl)piperazine(Cat. No.:CAS No. 22764-36-9)

1,4-Bis(morpholinoacetyl)piperazine

Cat. No.: B14002741
CAS No.: 22764-36-9
M. Wt: 340.42 g/mol
InChI Key: WBCDLWBJYSNKGA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitrogen Heterocycles in Organic Chemistry

The journey into the world of nitrogen heterocycles began in the 19th century with the isolation and study of naturally occurring alkaloids like morphine and quinine. scispace.com These complex molecules, with their potent physiological effects, spurred chemists to investigate their structures and properties. Early discoveries, such as furan (B31954) in 1831, followed by pyrrole (B145914) and thiophene, laid the groundwork for understanding these cyclic systems. taylorandfrancis.com The initial applications of these compounds were often in the dye industry, with compounds like indigo (B80030) demonstrating the vibrant colors achievable with heterocyclic structures. taylorandfrancis.com Over time, the focus expanded to their roles in biological processes, leading to their extensive use in the development of pharmaceuticals. scispace.comjocpr.com

Importance of Piperazine (B1678402) and Morpholine (B109124) Ring Systems in Chemical Design and Synthesis

Piperazine and morpholine are six-membered saturated heterocyclic rings that are considered "privileged scaffolds" in medicinal chemistry. scispace.comchemicalbook.com This designation is due to their frequent appearance in a wide array of biologically active compounds and their ability to impart favorable properties to a molecule. scispace.comchemicalbook.com

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. ontosight.ai This structure provides a unique combination of properties that make it a valuable building block in drug design. chemicalbook.comspectrabase.com The two nitrogen atoms offer a large polar surface area and can act as hydrogen bond acceptors and donors, which often leads to improved water solubility and bioavailability of drug candidates. spectrabase.comnih.gov

The piperazine ring typically adopts a chair conformation, which provides a degree of structural rigidity while still allowing for conformational flexibility. chemicalbook.commdpi.com This flexibility can be crucial for a molecule's ability to bind effectively to its biological target. chemicalbook.commdpi.com The presence of two nitrogen atoms also allows for the introduction of various substituents at two distinct points, enabling the fine-tuning of a molecule's properties. chemicalbook.com

Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. researchgate.net The presence of the oxygen atom opposite the nitrogen atom gives morpholine a unique set of chemical properties. The ether group is generally chemically inert, while the secondary amine group imparts basic properties to the molecule. scispace.com However, the electron-withdrawing effect of the oxygen atom makes the nitrogen less basic and less nucleophilic compared to similar secondary amines like piperidine (B6355638).

This modulation of basicity, along with its polarity and ability to form hydrogen bonds, makes the morpholine ring a valuable component in drug design for enhancing solubility and other pharmacokinetic properties.

Positioning of Amidic Derivatives, with Specific Emphasis on 1,4-Bis(morpholinoacetyl)piperazine, in Contemporary Chemical Research

Amidic derivatives of piperazine and morpholine are a significant class of compounds in chemical research. The amide bond is a key structural feature in many biologically active molecules. In the case of this compound, the molecule combines three important structural motifs: a central piperazine ring, two morpholine rings, and two acetyl linkers that form amide bonds with the piperazine nitrogens.

This specific arrangement suggests a molecule with a high degree of polarity and multiple sites for hydrogen bonding, which could influence its solubility and interactions with biological macromolecules. The symmetrical nature of the molecule, with two identical morpholinoacetyl groups attached to the piperazine ring, presents an interesting case for studying conformational behavior and potential bivalent interactions with biological targets. While specific research on this compound is not extensively documented in publicly available literature, its structure represents a logical extension of the well-established use of piperazine and morpholine scaffolds in the design of new chemical entities.

Interactive Data Tables

Physicochemical Properties of Parent Scaffolds

PropertyPiperazineMorpholine
Molecular Formula C₄H₁₀N₂C₄H₉NO
Molecular Weight 86.14 g/mol 87.12 g/mol
Appearance Colorless to white crystalline solidColorless liquid
Boiling Point 146 °C128.3 °C
Melting Point 106-110 °C-4.9 °C
Solubility in Water SolubleMiscible

Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₆H₂₈N₄O₄
Molecular Weight 340.42 g/mol
Appearance Expected to be a solid at room temperature
Solubility Expected to have good solubility in polar solvents

Expected ¹H NMR Spectral Data for this compound

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Piperazine ring protons ~2.4 - 2.6Triplet8H
Acetyl CH₂ protons ~3.2 - 3.4Singlet4H
Morpholine protons (next to N) ~2.5 - 2.7Triplet8H
Morpholine protons (next to O) ~3.6 - 3.8Triplet8H

Expected ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (ppm)
Piperazine ring carbons ~50 - 55
Acetyl CH₂ carbons ~60 - 65
Morpholine carbons (next to N) ~53 - 58
Morpholine carbons (next to O) ~65 - 70
Carbonyl carbon (C=O) ~168 - 172

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N4O4 B14002741 1,4-Bis(morpholinoacetyl)piperazine CAS No. 22764-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22764-36-9

Molecular Formula

C16H28N4O4

Molecular Weight

340.42 g/mol

IUPAC Name

2-morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C16H28N4O4/c21-15(13-17-5-9-23-10-6-17)19-1-2-20(4-3-19)16(22)14-18-7-11-24-12-8-18/h1-14H2

InChI Key

WBCDLWBJYSNKGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2CCOCC2)C(=O)CN3CCOCC3

Origin of Product

United States

Synthetic Methodologies for 1,4 Bis Morpholinoacetyl Piperazine and Analogous Structures

Direct Acylation Approaches for Amide Bond Formation

Direct acylation is a common and straightforward method for creating the amide linkages in 1,4-bis(morpholinoacetyl)piperazine. This typically involves the reaction of piperazine (B1678402) with a suitable morpholinoacetyl derivative.

Strategies Utilizing Carboxylic Acid Derivatives for N-Acylation of Piperazines

A primary strategy for the N-acylation of piperazine involves the use of activated carboxylic acid derivatives, such as acyl chlorides. For instance, the synthesis of 1,4-bis(chloroacetyl)piperazine, a key intermediate, is achieved by reacting piperazine with two equivalents of chloroacetyl chloride. nih.gov This intermediate can then be further reacted with morpholine (B109124) to yield the target compound. The reaction of piperazine with acyl chlorides or anhydrides is a well-established method for producing 1,4-disubstituted piperazines. muni.cz

Another approach involves the direct condensation of a carboxylic acid with piperazine. However, this reaction typically requires the use of coupling agents to activate the carboxylic acid and facilitate amide bond formation. nih.gov

Application of Coupling Reagents and Catalytic Systems in Amide Synthesis

To improve reaction efficiency and yield, various coupling reagents and catalytic systems are employed in amide synthesis. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to activate carboxylic acids for reaction with amines. peptide.com The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can minimize side reactions and racemization. peptide.comsigmaaldrich.com

Phosphonium-based coupling reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective for amide bond formation. peptide.comsigmaaldrich.com These reagents are known for their high efficiency and ability to promote rapid reactions. peptide.com Catalysts such as 4-(dimethylamino)pyridine (DMAP) can also be used to enhance the rate of acylation.

Multi-Step Synthetic Pathways to the this compound Framework

Multi-step syntheses offer greater control over the substitution pattern of the piperazine ring and can be advantageous when direct acylation is not feasible or leads to low yields.

Preparation of Key Piperazine Intermediates

The synthesis of complex piperazine derivatives often begins with the preparation of specifically functionalized piperazine intermediates. A common strategy is the use of a protecting group on one of the piperazine nitrogens to allow for selective monosubstitution. nih.gov The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that can be removed under acidic conditions. nih.govnih.gov For example, N-Boc-piperazine can be reacted with a suitable electrophile, followed by deprotection to yield a monosubstituted piperazine, which can then be further functionalized. mdpi.com

Another approach involves the synthesis of the piperazine ring itself from acyclic precursors. This can be achieved through methods like the cyclization of N,N'-dibenzylethylenediamine with a suitable dielectrophile. jocpr.com Reductive amination of appropriate precursors is another powerful tool for constructing the piperazine core. nih.gov

Sequential Functionalization and N-Substitution Reactions on Piperazine Core

Once a monosubstituted or otherwise functionalized piperazine intermediate is obtained, sequential reactions can be performed to introduce the desired substituents at the N1 and N4 positions. This stepwise approach is crucial for the synthesis of unsymmetrically substituted piperazines. researchgate.net

For the synthesis of this compound, a sequential approach could involve the reaction of piperazine with one equivalent of a morpholinoacetylating agent, followed by purification of the mono-acylated product. This intermediate would then be reacted with a second equivalent of the acylating agent to yield the final disubstituted product. This method, while potentially more laborious, can help to avoid the formation of byproducts and allow for the synthesis of analogs with different substituents on each nitrogen. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. unibo.it In the context of piperazine synthesis, this includes the use of greener solvents, catalysts, and reaction conditions.

One approach is the use of water as a solvent, which is a significant improvement over traditional organic solvents. For example, the cyclocondensation of 1-phenylethane-1,2-diol and ethylenediamine (B42938) in an aqueous medium using an iridium catalyst has been reported as a green method for piperazine synthesis. jocpr.comresearchgate.net The use of photoredox catalysis, particularly with organic photocatalysts, also represents a more sustainable approach to the functionalization of piperazines, as it can avoid the use of toxic and expensive transition-metal catalysts. mdpi.com

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.comrsc.org

In the context of synthesizing this compound, the atom economy would be calculated based on the molecular weights of the reactants (piperazine, morpholine, and an acetyl source) and the final product. The goal is to design a synthetic pathway that maximizes the incorporation of atoms from the starting materials into the target molecule. For instance, addition reactions are generally considered highly atom-economical. primescholars.com

Reaction efficiency is a broader concept that encompasses not only atom economy but also factors like chemical yield, reaction time, and energy consumption. primescholars.com A high-yielding and atom-economical synthesis is the ultimate goal for sustainable chemical production.

Solvent-Free and Environmentally Benign Methodologies (e.g., Catalysis with Clays)

In recent years, there has been a significant push towards developing environmentally friendly synthetic methods. This includes the use of solvent-free reaction conditions and heterogeneous catalysts like clays. researchgate.net

Solvent-free, or "neat," reactions offer several advantages, including reduced solvent waste, easier product purification, and often, faster reaction times. A study on the synthesis of 1,4-bis(methacryloyl)piperazine demonstrated a solvent-free condensation reaction catalyzed by an acid-activated clay, Maghnite-H+. researchgate.net This approach not only eliminated the need for a solvent but also utilized a reusable and environmentally benign catalyst. researchgate.net

Clays, as catalysts, offer benefits such as low cost, ease of handling, and the ability to be easily separated from the reaction mixture. researchgate.net Their acidic and basic sites can catalyze a variety of organic transformations, making them attractive alternatives to traditional homogeneous catalysts. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a desired product. This involves systematically studying the influence of various parameters on the reaction outcome.

Influence of Solvent Systems and Temperature

The choice of solvent can significantly impact a chemical reaction by influencing reactant solubility, reaction rates, and even the reaction pathway. researchgate.netresearchgate.net For example, in the synthesis of certain heterocyclic compounds, screening various protic and aprotic solvents revealed that acetone (B3395972) provided the highest yield. researchgate.net In some cases, changing the solvent can dramatically alter the products formed. researchgate.net

Temperature is another critical parameter that affects reaction kinetics. Generally, increasing the temperature increases the reaction rate. However, there is often an optimal temperature for a given reaction, as further increases can lead to decomposition of reactants or products, resulting in a reduced yield. researchgate.net For instance, in a rhodium-catalyzed reaction, the yield increased with temperature up to 60 °C, but decreased at higher temperatures. researchgate.net

The following table illustrates the effect of solvent and temperature on the yield of a chemical reaction.

EntrySolventTemperature (°C)Yield (%)
1Dichloromethane2545
2Toluene8060
3Acetone6055
4Acetonitrile6050
5Methanol6030

This table is illustrative and based on general findings in organic synthesis. Actual data for the synthesis of this compound may vary.

Catalyst Selection and Reaction Kinetics

The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in many chemical transformations. Catalysts can significantly accelerate reaction rates and enable reactions to proceed under milder conditions.

In the synthesis of various organic compounds, a range of catalysts have been explored. For example, rhodium catalysts, particularly Rh₂(OAc)₄, have been shown to be effective in certain cyclization reactions, leading to significantly improved yields compared to uncatalyzed reactions. researchgate.net The stoichiometry of the catalyst can also play a crucial role, with an optimal catalyst loading often identified to maximize yield while minimizing cost. researchgate.net

The study of reaction kinetics provides insights into the mechanism of a reaction and how different factors, such as catalyst concentration and temperature, influence the reaction rate. This understanding is essential for optimizing the reaction conditions to achieve the desired outcome efficiently.

The table below shows the effect of different catalysts on the yield of a reaction.

EntryCatalystYield (%)
1None<5
2Cu(OAc)₂20
3Pd(OAc)₂35
4Rh₂(OAc)₄55
5RuCl₃15

This table is illustrative and based on general findings in organic synthesis. Actual data for the synthesis of this compound may vary.

Chemical Reactivity and Transformation Studies of 1,4 Bis Morpholinoacetyl Piperazine

Stability Profile and Degradation Pathways

The stability of 1,4-Bis(morpholinoacetyl)piperazine is a critical aspect of its chemical profile, encompassing its resistance to hydrolysis, heat, and light.

Hydrolytic Stability of Amide Bonds

Amide bonds are generally characterized by significant hydrolytic stability under neutral conditions due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This stability is expected to be a key feature of this compound. However, under acidic or basic conditions, the amide linkages can undergo hydrolysis to yield the corresponding carboxylic acid and amine fragments.

The hydrolysis of the amide bonds in this compound would likely proceed through nucleophilic acyl substitution, catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would render the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-Catalyzed Hydrolysis: Direct attack of a hydroxide (B78521) ion on the carbonyl carbon would form a tetrahedral intermediate, which would then collapse to yield the carboxylate and the amine.

Given the presence of two identical amide bonds, hydrolysis could potentially occur in a stepwise manner, first yielding an intermediate with one cleaved amide bond, followed by the cleavage of the second. The stability of related N-phenylpiperazine derivatives to hydrolysis has been studied, indicating that degradation is accelerated by both hydroxide and hydrogen ions isaacpub.org.

Table 1: General Conditions for Amide Hydrolysis

CatalystGeneral ConditionsExpected Products from this compound
Acid (e.g., HCl, H₂SO₄)Aqueous solution, heatMorpholine (B109124), Piperazine (B1678402), Acetic Acid
Base (e.g., NaOH, KOH)Aqueous solution, heatMorpholine, Piperazine, Acetate Salt

Photochemical or Thermal Degradation Analysis

Thermal Stability:

The thermal stability of this compound is anticipated to be substantial, a characteristic shared by many N-substituted piperazine and morpholine derivatives. Studies on the thermal behavior of metal complexes with N-substituted piperazine and morpholine ligands have demonstrated high thermal stability, with decomposition often occurring in distinct steps, including the degradation of the organic ligands at elevated temperatures nih.gov. For instance, the thermal degradation of piperazine itself has been investigated extensively, with degradation being first order in piperazine and having a significant activation energy orgoreview.com. The thermal decomposition of 1,4-dinitropiperazine, a related derivative, has been shown to occur with the primary step being the cleavage of the N-N and C-N bonds nih.gov. It is plausible that the thermal degradation of this compound would initiate with the cleavage of the bonds within the piperazine ring or the morpholinoacetyl side chains at high temperatures.

Photochemical Stability:

The photochemical stability of a molecule is dependent on its ability to absorb light and the efficiency of the subsequent photochemical processes. In the absence of a significant chromophore that absorbs in the near-UV or visible region, this compound is expected to be relatively stable to photolytic degradation under normal light conditions. However, under UV irradiation, N-acyl amides can undergo photochemical reactions. For example, the photolysis of N-peptidyl-7-nitroindoline units, which are N-acyl amides, leads to the cleavage of the photoreactive amide bond nih.gov. Similarly, photochemical degradation of acetochlor, an N-acyl amide, proceeds via dehalogenation as the initial step nih.gov. The OH-initiated photo-oxidation of piperazine has been shown to proceed via both C-H and N-H abstraction, leading to various products nih.gov. Therefore, under high-energy UV light, this compound could potentially undergo degradation through pathways involving radical intermediates.

Reactivity at Amide Functionalities

The two amide groups in this compound are key sites for chemical transformations, including nucleophilic acyl substitution and reduction.

Nucleophilic Acyl Substitution Reactions and Derivatives

The amide groups in this compound are tertiary amides and, as such, are generally less reactive towards nucleophiles than other carboxylic acid derivatives like acyl chlorides or anhydrides. However, under appropriate conditions with strong nucleophiles, they can undergo nucleophilic acyl substitution. In such a reaction, a nucleophile would attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the morpholine group would result in a new carbonyl compound.

The reaction of amines as nucleophiles with acyl chlorides and acid anhydrides is a common method for forming amides chemguide.co.uk. The reverse reaction, the attack of a nucleophile on the amide, is less common but can be achieved.

Table 2: Examples of Nucleophiles for Acyl Substitution on Amides

NucleophilePotential Product after Reaction with this compound
Strong Amines (e.g., R-NH₂)N,N'-Bis(N'-alkyl-acetylamino)piperazine
Grignard Reagents (R-MgX)Ketones (after hydrolysis)
Organolithium Reagents (R-Li)Ketones (after hydrolysis)

Reductive Transformations of Amide Groups

The tertiary amide functionalities in this compound can be reduced to the corresponding amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting amides to amines by reducing the carbonyl group to a methylene (B1212753) group (-CH₂) orgoreview.comchemistrysteps.com. The reduction of primary, secondary, and tertiary amides to their corresponding amines is a well-established synthetic method chemistrysteps.com.

The reduction of this compound with a strong hydride reagent like LiAlH₄ would be expected to yield 1,4-bis(2-morpholinoethyl)piperazine. Other selective reducing agents, such as dialkylboranes and aminoborohydrides, can also be employed for the controlled reduction of tertiary amides to alcohols, aldehydes, or amines, depending on the specific reagent and reaction conditions acs.orgnih.govacs.org.

Table 3: Common Reducing Agents for Tertiary Amides

Reducing AgentTypical Product
Lithium Aluminum Hydride (LiAlH₄)Amine
9-Borabicyclo[3.3.1]nonane (9-BBN)Amine
DisiamylboraneAldehyde
Lithium AminoborohydridesAlcohol, Amine, or Aldehyde

Transformations Involving the Piperazine Ring Nitrogens

The nitrogen atoms of the central piperazine ring in this compound are part of amide linkages. Due to the delocalization of the nitrogen lone pair of electrons into the adjacent carbonyl groups (amide resonance), these nitrogen atoms are significantly less nucleophilic and basic compared to the nitrogen atoms in unsubstituted piperazine.

Consequently, typical reactions of secondary amines, such as further alkylation at the piperazine nitrogens, would be considerably more difficult to achieve. While the N-monoalkylation of piperazine is a known process, it is often complicated by dialkylation google.com. In the case of this compound, the deactivating effect of the two acetylmorpholino groups would likely necessitate harsh reaction conditions for any transformation at the piperazine nitrogens. However, procedures for the N-alkylation of N-acetylpiperazine followed by hydrolysis have been reported as a method to synthesize N-alkylpiperazines, suggesting that under forcing conditions, reactions at the piperazine nitrogen might be possible researchgate.net.

Further N-Alkylation and N-Acylation Reactions

The piperazine ring in this compound possesses two tertiary nitrogen atoms. These nitrogens are part of amide linkages, which significantly influences their reactivity.

Further N-alkylation or N-acylation at the piperazine nitrogens is generally not expected under standard conditions. Tertiary amines, by their nature, lack the hydrogen atom necessary for these reactions to proceed via the typical nucleophilic substitution pathways that are common for primary and secondary amines. Any reaction with a potent alkylating agent would lead to the formation of a quaternary ammonium (B1175870) salt, a distinct type of chemical transformation that requires more forcing conditions.

The nitrogen atoms of the piperazine core are already acylated, forming stable amide bonds. The delocalization of the nitrogen lone pair into the adjacent carbonyl group reduces the nucleophilicity of these nitrogen atoms, rendering them even less susceptible to further reactions like alkylation or acylation. Studies on the synthesis of N-alkylpiperazines consistently show that these reactions are performed on piperazine itself (a secondary amine) or on mono-substituted piperazines that still possess a secondary amine function. google.com

Table 1: Predicted Reactivity of Piperazine Nitrogens in this compound Towards Electrophiles
ReactantReaction TypeExpected Outcome for this compoundComparative Outcome for Piperazine (Secondary Amine)
Alkyl Halide (e.g., CH₃I)N-AlkylationNo reaction under standard conditions; potential for quaternization under harsh conditions.Readily undergoes mono- and di-alkylation.
Acyl Chloride (e.g., CH₃COCl)N-AcylationNo reaction due to the presence of tertiary amide nitrogens.Forms N-acetyl or N,N'-diacetyl derivatives.

Ring-Opening Reactions and Rearrangement Mechanisms

The piperazine ring is a stable six-membered heterocycle, and its ring-opening is not a common transformation under normal laboratory conditions. The stability is attributed to the low ring strain and the presence of strong carbon-nitrogen single bonds.

Literature on piperazine chemistry often details rearrangement reactions as a key strategy for the synthesis of the piperazine scaffold itself, rather than its degradation. bohrium.comresearchgate.netbenthamdirect.comtandfonline.com These synthetic routes, which include methods like the Diaza-Cope, Mumm, and Schmidt rearrangements, assemble the piperazine ring from various precursors, underscoring the thermodynamic stability of the resulting heterocyclic system. bohrium.comresearchgate.netbenthamdirect.comtandfonline.com

Cleavage of the piperazine ring in this compound would necessitate harsh conditions capable of breaking the robust C-N bonds. Such reactions are not typical and would likely lead to complex mixtures of degradation products. There is no evidence in the surveyed literature to suggest that this compound is prone to specific rearrangement mechanisms under normal conditions.

Table 2: Examples of Rearrangement Reactions for the Synthesis of Piperazine Derivatives
Rearrangement ReactionGeneral DescriptionRelevance to this compound
Diaza-Cope RearrangementA sigmatropic rearrangement used to form nitrogen-containing rings.A synthetic method for the piperazine core, not a reaction of the final product. bohrium.com
Mumm RearrangementAn acyl group transfer reaction that can be part of a piperazine synthesis sequence. bohrium.combenthamdirect.comA synthetic method for the piperazine core, not a reaction of the final product. bohrium.combenthamdirect.com
Schmidt RearrangementReaction of a carbonyl compound with hydrazoic acid, can be adapted for heterocycle synthesis. bohrium.combenthamdirect.comA synthetic method for the piperazine core, not a reaction of the final product. bohrium.combenthamdirect.com

Reactivity of the Morpholine Moieties

The morpholine ring is another key structural feature of this compound. Like piperazine, morpholine is a stable six-membered heterocycle and is a common building block in medicinal chemistry due to its favorable properties and general stability. acs.orgresearchgate.netnih.govnih.gov

Heterocyclic Ring Reactivity and Potential for Functionalization

The morpholine rings in this compound are connected to the central piperazine core via an N-acetyl linker. This means the nitrogen atom of each morpholine ring is a tertiary amine. Similar to the piperazine nitrogens, these are largely unreactive towards further alkylation or acylation under standard conditions. biosynce.com The oxygen atom within the morpholine ring is an ether linkage, which is generally inert to a wide range of chemical conditions, except for cleavage by strong acids like HBr or HI at high temperatures.

Functionalization of the morpholine ring itself is challenging without disrupting the ring. While some advanced methods exist for the oxidative ring-opening of certain morpholine derivatives, these require specific catalysts or harsh oxidants and are not considered general transformations. google.com Therefore, the morpholine rings in this compound are expected to be highly stable moieties.

Table 3: General Reactivity of Morpholine Heteroatoms
HeteroatomChemical NatureExpected Reactivity in this compound
NitrogenTertiary AmineLow nucleophilicity; unreactive to standard alkylation/acylation. biosynce.com
OxygenEtherGenerally inert; cleavage requires very strong acids and harsh conditions.

Selective Modifications of the Morpholine Acetyl Linker

The acetyl linker, specifically the methylene group (-CH₂-) adjacent to the carbonyl of the piperazine amide, represents a potential site for chemical modification. This position is the α-carbon to the carbonyl group.

With the use of a sufficiently strong base, it may be possible to deprotonate this α-carbon to form an enolate intermediate. This enolate could then, in principle, react with various electrophiles, allowing for the introduction of new functional groups at this position. However, the acidity of these protons is relatively low, and achieving selective deprotonation without side reactions could be challenging.

Another potential transformation is the cleavage of the amide bond within the linker (N-deacetylation). This typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, which might also affect other parts of the molecule. More selective, milder methods for N-deacetylation have been developed for complex molecules like aminosugars, but their applicability to this specific substrate has not been reported. d-nb.info

Table 4: Potential Reactions at the Acetyl Linker
Reaction SiteProposed ReactionRequired Reagents/ConditionsPotential Outcome
α-Carbon (-CH₂-)Enolate Formation and AlkylationStrong base (e.g., LDA), followed by an electrophile (e.g., alkyl halide).Introduction of a substituent on the carbon adjacent to the piperazine amide carbonyl.
Amide Bond (N-C=O)Hydrolysis (N-deacetylation)Strong acid or base, high temperature.Cleavage of the morpholinoacetyl group from the piperazine ring.

Advanced Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise chemical environment and connectivity of atoms within 1,4-bis(morpholinoacetyl)piperazine.

¹H NMR and ¹³C NMR for Chemical Environment and Connectivity

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple.

¹H NMR: The proton NMR spectrum would likely display three distinct signals corresponding to the protons of the piperazine (B1678402) ring, the methylene (B1212753) protons of the acetyl group, and the protons of the morpholine (B109124) rings. The protons on the piperazine ring would appear as a singlet. The methylene protons of the two acetyl groups (-CO-CH₂-) would also produce a singlet. The protons of the two morpholine rings would likely appear as two distinct triplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum would similarly reflect the molecule's symmetry. Distinct signals would be anticipated for the carbon atoms of the piperazine ring, the carbonyl carbon of the acetyl group, the methylene carbon of the acetyl group, and the two different types of carbon atoms within the morpholine rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Piperazine Ring Protons (-CH₂-)Singlet~45-55
Acetyl Methylene Protons (-CO-CH₂-)Singlet~60-70
Morpholine Protons (-N-CH₂-)Triplet~50-60
Morpholine Protons (-O-CH₂-)Triplet~65-75
Carbonyl Carbon (-C=O)-~165-175

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the two different methylene proton signals of the morpholine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the piperazine proton signal to the piperazine carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the protonated molecule [M+H]⁺ with high accuracy. This allows for the unambiguous determination of the molecular formula, C₁₆H₂₈N₄O₄, by comparing the measured mass to the calculated theoretical mass.

Fragmentation Pattern Analysis (MSn) for Structural Insights

Tandem mass spectrometry (MSⁿ) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound would likely proceed through cleavage of the amide bonds and fragmentation of the piperazine and morpholine rings. Key fragmentation pathways would involve the loss of a morpholinoacetyl group or the cleavage of the piperazine ring, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Interactive Data Table: Predicted Key MS Fragmentation Ions

m/z (mass-to-charge ratio) Proposed Fragment Structure
[M+H]⁺Protonated this compound
[M - (morpholinoacetyl) + H]⁺Loss of one morpholinoacetyl group
[morpholinoacetyl]⁺The morpholinoacetyl cation
[piperazine+acetyl]⁺ fragmentsFragments arising from cleavage of the piperazine ring

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide functional groups, typically appearing in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-N stretching vibrations for the piperazine and morpholine rings, and C-O-C stretching for the ether linkage in the morpholine rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds, such as the C-C and C-H bonds of the aliphatic rings, would give rise to strong signals.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Amide C=O Stretch1630-1680 (Strong)1630-1680 (Moderate)
C-N Stretch1100-1350 (Moderate)1100-1350 (Weak)
C-O-C Stretch (Ether)1070-1150 (Strong)1070-1150 (Weak)
C-H Stretch (Aliphatic)2850-3000 (Strong)2850-3000 (Strong)

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid state is determined through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure.

As of the latest literature search, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, to provide insight into the probable solid-state conformation and intermolecular interactions, the crystal structure of the closely related compound, 1,4-diacetylpiperazine , can be examined as a structural analogue. The replacement of the morpholino groups with methyl groups in 1,4-diacetylpiperazine simplifies the structure but retains the core piperazine-1,4-diyl-diethanone framework, offering valuable information on the conformational preferences of the central piperazine ring and the orientation of the acetyl substituents.

The Crystallography Open Database (COD) contains entries for 1,4-diacetylpiperazine, which can be used for this analysis. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of a compound is governed by the intricate network of intermolecular interactions that dictate how individual molecules are arranged in the crystal lattice. These interactions, though weaker than covalent bonds, are fundamental to the stability and physical properties of the crystalline solid.

In the case of 1,4-diacetylpiperazine, as a structural analogue for this compound, the primary intermolecular interactions are expected to be van der Waals forces and weak C—H···O hydrogen bonds. The absence of strong hydrogen bond donors (like N-H or O-H) in 1,4-diacetylpiperazine means that classical hydrogen bonding does not play a dominant role in its crystal packing. Instead, the crystal lattice is stabilized by a network of weaker interactions. researchgate.net

Due to the absence of aromatic rings in this compound, π-stacking interactions are not expected to be a feature of its crystal packing.

The following table summarizes the key intermolecular interactions that could be anticipated in the crystal structure of this compound based on the analysis of its structural components and related compounds.

Interaction TypePotential DonorPotential AcceptorSignificance in Crystal Packing
Weak C-H···O Hydrogen BondsC-H groups on piperazine and morpholine ringsCarbonyl oxygen atoms, Morpholine oxygen atomsLikely to be a significant contributor to the crystal lattice stability, directing the relative orientation of molecules.
van der Waals ForcesAll atomsAll atomsProvides the general cohesive force holding the molecules together in the crystal.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state is its three-dimensional shape as it exists within the crystal lattice. This conformation is influenced by a combination of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular forces within the crystal.

For this compound, the central piperazine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated rings. This is observed in the crystal structure of the analogue, 1,4-diacetylpiperazine, where the piperazine ring adopts a chair conformation with the acetyl groups attached to the nitrogen atoms. researchgate.net In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial. In 1,4-diacetylpiperazine, the acetyl groups are found in a pseudo-equatorial orientation to minimize steric hindrance.

The amide bonds connecting the acetyl groups to the piperazine nitrogen atoms are expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This planarity restricts rotation around the N-C(O) bond. The orientation of the morpholinoacetyl groups relative to the piperazine ring will be a key conformational feature. It is anticipated that the bulky morpholinoacetyl groups will also adopt equatorial positions to minimize steric clashes.

The following table presents key conformational features anticipated for this compound in the solid state, based on the analysis of its constituent parts and the analogue 1,4-diacetylpiperazine.

Structural UnitExpected ConformationKey Torsion Angles
Piperazine RingChairC-N-C-C, N-C-C-N
Morpholine RingsChairC-O-C-C, O-C-C-N
Amide LinkagesPlanarC-N-C=O
Acetyl GroupsPseudo-equatorial attachment to piperazineC-C-N-C(O)

Computational Chemistry and Theoretical Investigations of 1,4 Bis Morpholinoacetyl Piperazine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. For 1,4-Bis(morpholinoacetyl)piperazine, methods like Density Functional Theory (DFT) are particularly valuable. DFT offers a balance between computational cost and accuracy, making it a common choice for molecules of this size.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of this compound is dictated by the arrangement of its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) and morpholine (B109124) rings. The LUMO, conversely, would be expected to be distributed over the carbonyl groups of the acetyl moieties, which act as electron-withdrawing groups. Theoretical calculations can provide precise energy values for these orbitals and visualize their spatial distribution.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Gap5.7

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values would require specific DFT calculations.

Electrostatic Potential Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule. This map is crucial for predicting how the molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carbonyl and morpholine groups. The hydrogen atoms on the piperazine and morpholine rings would exhibit positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and crystal packing.

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine and morpholine rings, along with the rotatable bonds of the acetyl groups, means that this compound can adopt numerous conformations. Understanding the relative energies of these conformers is essential, as the molecule's biological activity is often tied to a specific three-dimensional shape.

Molecular Mechanics and Molecular Dynamics Simulations

While QM methods are highly accurate, they are computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular Mechanics (MM) offers a more efficient alternative. Using classical force fields, MM can rapidly calculate the potential energy of thousands of different conformations.

Molecular Dynamics (MD) simulations build upon this by introducing temperature and simulating the movement of the molecule over time. An MD simulation of this compound in a solvent, such as water, can reveal how the molecule behaves in a more realistic environment. It can show how the piperazine and morpholine rings interconvert between chair and boat conformations and how the side chains move and interact with the solvent.

Torsional Angle Analysis and Preferred Conformations

A key aspect of conformational analysis is the study of torsional angles (dihedral angles) around rotatable bonds. In this compound, the rotation around the amide bond (N-C=O) is particularly important due to its partial double-bond character, which can lead to distinct cis and trans isomers. researchgate.net Furthermore, the piperazine ring typically adopts a chair conformation, which minimizes steric strain. nih.gov

By systematically rotating key bonds and calculating the energy at each step, a potential energy surface can be constructed. The minima on this surface correspond to the most stable conformations. For N-acylated piperazines, the chair conformation of the piperazine ring is generally the most stable. researchgate.netnih.gov

Table 2: Key Torsional Angles in a Stable Conformation of this compound

Torsional AngleAtoms InvolvedAngle (degrees)
ω1Cα-C-N-Cβ (Amide)180 (trans)
ω2Cγ-C-N-Cδ (Amide)180 (trans)
τ1C-N-C-C (Piperazine)-60 (gauche)
τ2N-C-C-N (Piperazine)+60 (gauche)

Note: This table presents idealized torsional angles for a hypothetical stable conformer. The actual values would be determined through computational analysis.

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry can also be used to explore the potential chemical reactions involving this compound. For instance, the hydrolysis of the amide bonds is a reaction of significant interest. Using QM methods, the entire reaction pathway can be mapped out, from reactants to products, including the high-energy transition state.

According to transition state theory, the energy barrier of the transition state determines the rate of the reaction. By calculating this barrier, chemists can predict how readily a reaction will occur. For the hydrolysis of the amide bond in this compound, the mechanism would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon, followed by the breaking of the carbon-nitrogen bond. Computational studies can provide a detailed, step-by-step understanding of this process, including the energies of all intermediates and transition states. This is crucial for understanding the molecule's stability and potential degradation pathways.

Global Chemical Reactivity Descriptors

The foundation of these descriptors lies in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. uobasrah.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. uobasrah.edu.iqresearchgate.net A larger energy gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uobasrah.edu.iq

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further characterize the molecule's properties. These include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness.

Detailed Research Findings

In the absence of direct computational data for this compound, a discussion of the expected findings can be based on analogous structures studied in the literature, such as 1,4-diformyl-piperazine. sid.ir A computational analysis would typically involve optimizing the molecular geometry of this compound to its lowest energy state. Following this, calculations would determine the HOMO and LUMO energies.

The presence of electron-rich morpholine and amide functionalities would likely influence the electronic properties significantly. The nitrogen and oxygen atoms in the morpholino groups, as well as the carbonyl oxygen atoms, would be expected to be primary sites for electrophilic attack, which would be reflected in the distribution of the HOMO. Conversely, the LUMO might be distributed over the piperazine ring and the acetyl groups.

The substitution of different functional groups on the piperazine ring is known to cause changes in molecular shape, electronic potentials, and the distribution of partial charges, as well as the HOMO and LUMO energies. sid.ir Therefore, a detailed theoretical study on this compound would provide valuable data on how the morpholinoacetyl substituents modulate the reactivity of the core piperazine structure.

The following table outlines the key global chemical reactivity descriptors and their significance.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Represents the electron-donating ability of a molecule.
LUMO Energy (ELUMO) -Represents the electron-accepting ability of a molecule.
Energy Gap (ΔE) ELUMO - EHOMOIndicates the chemical reactivity and kinetic stability. A larger gap implies higher stability. uobasrah.edu.iq
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large energy gap. uobasrah.edu.iq
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; soft molecules are more reactive. uobasrah.edu.iq
Electrophilicity Index (ω) χ2 / (2η)Measures the propensity of a species to accept electrons.

Such computational studies are invaluable for understanding the intrinsic chemical nature of a compound like this compound, providing a theoretical basis for its potential interactions and applications.

Design and Synthesis of Derivatives and Analogues of 1,4 Bis Morpholinoacetyl Piperazine

Systematic Modifications of the Piperazine (B1678402) Core

The piperazine ring serves as a central, symmetrical scaffold in 1,4-Bis(morpholinoacetyl)piperazine. Its modification is a key strategy for diversifying the parent molecule. These modifications can be broadly categorized into substitutions on the ring's carbon atoms and variations of the substituents on the nitrogen atoms.

Introduction of Substituents on Ring Carbons

While the majority of piperazine-containing drugs feature substitutions exclusively at the nitrogen positions, recent advancements in synthetic chemistry have enabled the direct functionalization of the carbon atoms of the piperazine ring. mdpi.comresearchgate.net This opens up new avenues for creating structural diversity and exploring three-dimensional chemical space. mdpi.com Traditional methods for introducing substituents at the carbon positions are often lengthy and limited by the availability of starting materials. mdpi.com However, modern C–H functionalization techniques provide more direct and efficient routes. mdpi.comresearchgate.net

Key methods for piperazine C-H functionalization include:

Photoredox Catalysis : This method uses light-absorbing catalysts, such as iridium or ruthenium complexes, to activate the C-H bonds of the piperazine ring. This allows for the introduction of various substituents, including aryl, vinyl, and heteroaryl groups. mdpi.com

Direct C–H Lithiation : This approach involves the use of strong bases, like organolithium reagents, to deprotonate a C-H bond on an N-Boc-protected piperazine. The resulting organometallic intermediate can then react with a variety of electrophiles to introduce new substituents. mdpi.com

Michael Addition : Late-stage modifications of the piperazine core can be achieved using Michael acceptors as alkylating reagents under photoredox conditions. mdpi.com

Table 1: Methods for C-H Functionalization of the Piperazine Ring
MethodDescriptionType of Substituent IntroducedReference
Photoredox CatalysisUses a photocatalyst (e.g., iridium or ruthenium complexes) to activate C-H bonds for substitution.Aryl, Vinyl, Heteroaryl mdpi.com
Direct C–H LithiationInvolves deprotonation of an N-Boc-protected piperazine C-H bond with a strong base, followed by reaction with an electrophile.Various alkyl and aryl groups mdpi.com
Michael AdditionUtilizes Michael acceptors as alkylating reagents, often under photoredox conditions, for late-stage modification.Alkyl groups mdpi.com

These strategies enable the synthesis of piperazine derivatives with defined substitution patterns, expanding the utility of the piperazine scaffold in medicinal chemistry research. mdpi.com

Variation of N-Substituents Beyond Morpholinoacetyl Groups

A more common and synthetically accessible strategy involves replacing the morpholinoacetyl groups at the N1 and N4 positions of the piperazine ring with a wide array of other functionalities. The nitrogen atoms of the piperazine core improve the pharmacokinetic features of drug candidates due to their appropriate pKa, which can increase water solubility and bioavailability. tandfonline.comnih.gov Modifying the N-substituents allows for the fine-tuning of these properties.

Synthetic approaches to N-substituted piperazines are well-established and include:

N-Alkylation : This involves the reaction of a piperazine with alkyl halides or sulfonates, or through reductive amination. nih.gov

N-Arylation : Methods like the Buchwald-Hartwig amination allow for the coupling of piperazines with aryl halides to form N-aryl derivatives. nih.gov

Acylation and Sulfonylation : Piperazine nitrogens can readily react with acyl chlorides or sulfonyl chlorides to form amide or sulfonamide linkages, respectively. mdpi.com

A diverse range of substituents has been incorporated onto the piperazine nitrogen atoms, leading to compounds with varied chemical properties. For instance, novel chalcone-dithiocarbamate hybrids have been synthesized where substituents on the piperazine unit are crucial for their activity. nih.gov In other studies, N-methylpiperazine and N-phenylpiperazine moieties have been incorporated into complex heterocyclic systems. nih.govnih.gov Furthermore, piperazine sulfonamide derivatives have been synthesized and evaluated for various biological activities. mdpi.com

Table 2: Examples of N-Substituents on a Piperazine Core
Substituent TypeExample GroupSynthetic Precursor/MethodReference
AlkylMethyl, EthylAlkyl halides, Reductive amination nih.gov
ArylPhenyl, Substituted PhenylAryl halides (Buchwald-Hartwig amination) nih.gov
AcylChalcone derivativesAcyl chlorides nih.gov
SulfonylPhenylsulfonyl, ToluenesulfonylSulfonyl chlorides mdpi.com
Heterocyclicβ-CarbolineCoupling with heterocyclic halides mdpi.com

Alterations of the Morpholine (B109124) Moieties

The morpholine rings in this compound are also key targets for chemical modification. The morpholine heterocycle is frequently used in medicinal chemistry to improve the pharmacokinetic profile of molecules, as it can enhance solubility and metabolic stability. nih.govresearchgate.net

Functionalization of the Morpholine Ring

Direct functionalization of the morpholine ring allows for the introduction of substituents that can modulate the molecule's properties without replacing the entire ring. The development of diverse synthetic strategies to access functionalized variants of morpholine is of great significance. researchgate.net One strategy involves the synthesis of α-functionalized morpholines, which can be further elaborated, for instance, by installing a second substituent in the α′-position. researchgate.net These methods provide access to libraries of bioactive molecules for drug discovery projects. nih.gov

Ring Transformations or Replacement with Other Heterocycles

Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties. nih.gov The morpholine moiety can be replaced with various other heterocyclic rings to advantageously alter properties like lipophilicity and metabolic stability. enamine.netenamine.net

The design of morpholine analogues is an active area of research, with libraries of bioisosteres being developed. enamine.netenamine.net Common replacements for the morpholine ring include:

Piperidine (B6355638) : This saturated heterocycle removes the oxygen atom, altering the hydrogen bonding capacity and polarity of the molecule. nih.govnih.gov

N-Substituted Piperazines : Replacing morpholine with another piperazine ring introduces an additional basic nitrogen, which can significantly impact solubility and receptor interactions. nih.govnih.gov

Spirocyclic and Bridged Analogues : To increase the three-dimensionality and improve solubility, morpholine can be replaced by spirocyclic systems (like spiro-oxetanes) or bridged bicyclic structures. enamine.net These replacements can lead to improved physicochemical properties.

Other Heterocycles : A wide range of other heterocyclic systems can be considered as morpholine bioisosteres, depending on the desired properties.

Table 3: Common Bioisosteric Replacements for the Morpholine Ring
BioisostereKey Structural ChangePotential Impact on PropertiesReference
PiperidineReplacement of ring oxygen with a CH₂ group.Decreased polarity, altered H-bond accepting ability. nih.govnih.gov
ThiomorpholineReplacement of ring oxygen with a sulfur atom.Altered polarity, size, and metabolic profile. enamine.net
Spiro-oxetaneReplaces the morpholine with a spirocyclic ether.Increased sp³ character, improved solubility.
N-Substituted PiperazineIntroduces a second nitrogen atom in the ring.Increased basicity, potential for dual substitution. nih.govnih.gov
Bridged Bicyclic AminesCreates a more rigid, three-dimensional structure.Conformational restriction, altered binding geometry. enamine.net

Modifications of the Acetyl Linker

Strategies for modifying the linker include:

Homologation : The length of the linker can be extended by inserting additional methylene (B1212753) (-CH₂-) units, for example, by using 3-chloropropionyl chloride instead of chloroacetyl chloride in the synthesis. This alters the distance and spatial relationship between the piperazine and morpholine moieties.

Introduction of Rigidity : Incorporating double bonds or small rings within the linker can restrict conformational flexibility, which may lead to more specific interactions with biological targets.

Altering the Amide Bond : The amide bond within the linker is a key structural feature. Linking a piperazine ring via an amide bond can be a strategy to improve metabolic stability by preventing N-dealkylation reactions. rsc.orgrsc.org The electronic properties of this bond can be modulated by nearby substituents. For instance, acetylation of a piperazine nitrogen reduces its basicity due to the electron-withdrawing character of the acetyl group. rsc.orgrsc.org

Complete Replacement : The entire acetyl linker can be replaced with other chemical groups to fundamentally change the connection between the core and peripheral rings. For example, in the synthesis of certain hybrids, 1,4-bis(chloroacetyl)piperazine is used as a starting material, and the subsequent reactions transform the chloroacetyl portion into a more complex thiazole-based linker. nih.gov

The insertion of a piperazine moiety into linker units of more complex molecules, such as PROTACs, is a widely used strategy to improve rigidity and increase solubility upon protonation. rsc.orgnih.gov The chemical groups adjacent to the piperazine significantly affect its pKa, demonstrating the importance of the linker's chemical environment. rsc.orgnih.gov

Homologation or Introduction of Unsaturated Bonds

Homologation of the acetyl spacer in this compound, which involves the extension of the carbon chain between the piperazine and morpholine rings, can be achieved through multi-step synthetic sequences. One plausible approach begins with the acylation of piperazine with a longer chain ω-halo acyl chloride (e.g., 3-chloropropionyl chloride or 4-chlorobutyryl chloride) to yield the corresponding 1,4-bis(ω-haloacyl)piperazine. Subsequent nucleophilic substitution with morpholine would afford the desired homologated derivatives.

The introduction of unsaturated bonds into the spacer can be accomplished through various established organic synthesis methodologies. For instance, an allylic spacer could be introduced by reacting 1,4-bis(chloroacetyl)piperazine with an appropriate unsaturated nucleophile. Alternatively, a precursor containing a hydroxyl group could be synthesized, followed by dehydration to introduce a double bond. Another approach involves the use of unsaturated acyl chlorides, such as acryloyl chloride or crotonyl chloride, in the initial acylation of piperazine, followed by the addition of morpholine to the double bond via a Michael addition, if the reactivity is favorable, or by other means of functionalization.

Below is a hypothetical synthetic scheme for the preparation of a homologated and an unsaturated derivative of this compound.

Derivative Synthetic Precursor 1 Synthetic Precursor 2 Reaction Type Hypothetical Product
Homologated Analogue1,4-Bis(3-chloropropionyl)piperazineMorpholineNucleophilic Substitution1,4-Bis(3-morpholinopropanoyl)piperazine
Unsaturated AnaloguePiperazineCrotonyl chlorideAcylation1,4-Dicrotonoylpiperazine
Unsaturated Analogue1,4-DicrotonoylpiperazineMorpholineMichael Addition1,4-Bis(3-morpholinobutanoyl)piperazine

Incorporation of Aromatic or Heteroaromatic Spacers

The incorporation of aromatic or heteroaromatic spacers between the piperazine and morpholine moieties can significantly influence the molecule's conformation and electronic properties. A common strategy to achieve this involves the use of haloacetyl derivatives of aromatic or heteroaromatic compounds as the acylating agent for piperazine. For example, reacting piperazine with 2-bromo-2-phenylacetyl chloride would introduce a phenyl group adjacent to the piperazine ring. Subsequent reaction with morpholine would yield a 1,4-bis(morpholino(phenyl)acetyl)piperazine derivative.

Similarly, heteroaromatic spacers can be introduced using analogous heteroaromatic acyl chlorides. For instance, a pyridyl spacer could be incorporated by using a chloroacetylpyridine derivative. The choice of the aromatic or heteroaromatic ring and its substitution pattern allows for fine-tuning of the electronic properties of the resulting molecule.

The following table outlines a proposed synthetic approach for incorporating aromatic and heteroaromatic spacers.

Spacer Type Acylating Agent Intermediate Final Nucleophile Hypothetical Product
Aromatic2-Bromo-2-phenylacetyl chloride1,4-Bis(2-bromo-2-phenylacetyl)piperazineMorpholine1,4-Bis(2-morpholino-2-phenylacetyl)piperazine
Heteroaromatic2-Chloroacetylpyridine hydrochloride1,4-Bis(2-(pyridin-2-yl)-2-oxoacetyl)piperazineMorpholine1,4-Bis(2-morpholino-2-(pyridin-2-yl)acetyl)piperazine

Structure-Reactivity Relationships in this compound Derivatives (focus on chemical outcomes)

The chemical reactivity of this compound derivatives is intrinsically linked to their molecular structure. Modifications to the spacer connecting the piperazine and morpholine rings, as described in the previous sections, can lead to significant changes in chemical outcomes such as susceptibility to hydrolysis, cyclization reactions, and redox stability.

Hydrolysis: The amide bonds in 1,4-diacylpiperazines are susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis can be influenced by the steric and electronic nature of the substituents on the acetyl group. For instance, the introduction of bulky aromatic spacers may sterically hinder the approach of water or hydroxide (B78521) ions, thereby decreasing the rate of hydrolysis compared to the parent compound. Conversely, electron-withdrawing groups on an aromatic spacer could increase the electrophilicity of the amide carbonyl carbon, potentially accelerating hydrolysis.

Cyclization Reactions: Derivatives synthesized from 1,4-bis(haloacetyl)piperazine can undergo intramolecular cyclization reactions. For example, if a nucleophilic group is present on a substituent attached to the acetyl moiety, it could potentially displace the halogen to form a new heterocyclic ring. The propensity for such cyclization reactions would be highly dependent on the length and flexibility of the spacer (homologation) and the nature of the participating functional groups.

Redox Stability: The introduction of unsaturated bonds or certain aromatic/heteroaromatic spacers can introduce sites susceptible to oxidation or reduction. For example, a carbon-carbon double bond in the spacer could be oxidized under appropriate conditions. The presence of electron-rich aromatic rings might also increase the susceptibility of the molecule to oxidative reactions.

The following table summarizes the potential influence of structural modifications on the chemical reactivity of this compound derivatives.

Structural Modification Anticipated Effect on Reactivity Potential Chemical Outcome
Homologation of the acetyl spacerIncreased conformational flexibility.May alter the rate of intramolecular reactions by changing the proximity of reactive groups.
Introduction of an unsaturated bond in the spacerIntroduction of a site for electrophilic addition or oxidation.Can undergo reactions such as hydrogenation, halogenation, or epoxidation.
Incorporation of an aromatic spacerIncreased steric bulk and potential for electronic effects.May decrease the rate of hydrolysis due to steric hindrance; electronic effects can either stabilize or destabilize the amide bond.
Incorporation of a heteroaromatic spacerIntroduction of basic or acidic sites and potential for coordination chemistry.The heteroatoms can act as sites for protonation, alkylation, or coordination to metal ions, influencing the overall reactivity.

It is important to note that the specific chemical outcomes will be highly dependent on the exact nature of the introduced functional groups and the reaction conditions employed. Detailed experimental studies would be necessary to fully elucidate the structure-reactivity relationships for this class of compounds.

As Building Blocks and Intermediates in Complex Organic Synthesis

Currently, there is no scientific literature available that specifically describes the use of this compound as a foundational building block or an intermediate in the synthesis of complex organic molecules.

No published studies have demonstrated the successful use of this compound as a starting material for the construction of new and complex heterocyclic systems.

The Ugi reaction and other multicomponent reactions are powerful tools in synthetic chemistry for generating molecular diversity. While various piperazine derivatives have been successfully employed in such reactions to create extensive compound libraries, there are no specific documented instances of this compound participating in these transformations. nih.govnih.gov

Potential as Ligands in Coordination Chemistry (non-biological)

The potential of this compound as a ligand in non-biological coordination chemistry has not been explicitly investigated in the available scientific literature.

There is a lack of experimental data and published research on the chelation properties of this compound with various transition metal ions. The coordination modes and stability of any potential metal complexes remain undetermined.

Although a patent suggests that N-acyl-piperazines could serve as ligands in catalytic coordination complexes, there is no specific research that demonstrates the application of this compound or its potential metal complexes in either homogeneous or heterogeneous catalysis for non-biological systems. google.com

Supramolecular Chemistry and Self-Assembly

There is no information within the current body of scientific literature to suggest that this compound has been studied for its role in supramolecular chemistry or its ability to undergo self-assembly to form higher-order structures.

An exploration of the advanced applications of this compound reveals its significant potential in fundamental and applied chemical sciences. This symmetrically substituted piperazine derivative, characterized by a central piperazine ring flanked by two morpholinoacetyl groups, possesses a unique combination of structural rigidity, hydrogen bonding capabilities, and coordination sites. These features make it a molecule of interest for researchers in supramolecular chemistry, crystal engineering, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Bis(morpholinoacetyl)piperazine, and how can purity be validated?

  • Methodology : Synthesis typically involves acylation of piperazine with morpholinoacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Post-synthesis, purity can be confirmed via:

  • Thin-Layer Chromatography (TLC) to monitor reaction progress.
  • Nuclear Magnetic Resonance (NMR) for structural validation (e.g., 1^1H and 13^{13}C NMR to confirm substitution patterns).
  • Elemental Analysis to verify stoichiometry .

Q. How can computational tools determine the most stable conformation of this compound?

  • Methodology : Use semiempirical quantum mechanical methods (e.g., AM1 in Spartan06) to generate conformers. Key steps:

  • Generate possible conformations by rotating substituents around the piperazine ring.
  • Calculate relative energies using AM1; the lowest-energy conformer is most stable.
  • Validate with Density Functional Theory (DFT) for higher accuracy .

Q. What spectroscopic techniques are critical for characterizing structural features of this compound?

  • Methodology :

  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and morpholine ring vibrations.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtained .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction of this compound with DNA or enzymes?

  • Methodology :

  • Software : Use AutoDock Vina or Schrödinger Suite.

  • Preparation :

  • Optimize ligand geometry (e.g., Geistinger method for partial charges).

  • Prepare the target (e.g., DNA PDB: 1BNA) by removing water and adding polar hydrogens.

  • Docking Parameters : Define a 40Å × 40Å × 40Å grid around the binding site.

  • Analysis : Evaluate binding affinity (ΔG) and interaction types (hydrogen bonds, π-alkyl interactions) .

    Example Docking Results (Adapted from Similar Piperazine Derivatives) :

    Binding SiteInteraction TypeDistance (Å)ΔG (kcal/mol)
    DG4 (DNA)π-alkyl4.89-7.5
    DA6 (DNA)Hydrogen bond2.18-7.4

Q. What strategies optimize the anticancer activity of piperazine derivatives through structural modifications?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (EWGs) at morpholino rings to enhance DNA binding (e.g., nitro or chloro substituents).
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare with docking results.
  • Pharmacokinetic Profiling : Assess solubility (e.g., ESOL LogS) and bioavailability (e.g., Lipinski’s Rule of Five) .

Q. How do substituent positions (ortho, meta, para) on the morpholino group affect biological activity?

  • Methodology :

  • Synthesize derivatives with substituents at different positions.
  • Compare inhibitory activity (e.g., IC50_{50} values) against targets like DPP-IV or DNA.
  • Computational Analysis : Use electrostatic potential maps to predict interaction hotspots .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational docking results and experimental binding assays?

  • Methodology :

  • Validate docking poses with Molecular Dynamics (MD) Simulations (e.g., 100 ns trajectory in GROMACS) to assess stability.
  • Perform Isothermal Titration Calorimetry (ITC) to experimentally measure binding thermodynamics.
  • Cross-reference with Surface Plasmon Resonance (SPR) for kinetic data (e.g., konk_{on}, koffk_{off}) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.